(2R)-2-chloro-1,2-diphenylethanone
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Overview
Description
(2R)-2-chloro-1,2-diphenylethanone: is an organic compound characterized by the presence of a chlorine atom and two phenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-chloro-1,2-diphenylethanone typically involves the chlorination of 1,2-diphenylethanone. One common method is the reaction of 1,2-diphenylethanone with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-chloro-1,2-diphenylethanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1,2-diphenylethanol.
Substitution: Formation of 2-amino-1,2-diphenylethanone or 2-thio-1,2-diphenylethanone.
Scientific Research Applications
Chemistry: (2R)-2-chloro-1,2-diphenylethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation processes in biological systems.
Medicine: Potential applications in medicine include the development of new drugs where this compound serves as a precursor or intermediate. Its structural features may contribute to the pharmacological activity of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (2R)-2-chloro-1,2-diphenylethanone involves its interaction with various molecular targets. The chlorine atom and phenyl groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules.
Comparison with Similar Compounds
(2R)-2-bromo-1,2-diphenylethanone: Similar in structure but with a bromine atom instead of chlorine.
(2R)-2-iodo-1,2-diphenylethanone: Contains an iodine atom, leading to different reactivity and applications.
(2R)-2-fluoro-1,2-diphenylethanone: The presence of a fluorine atom imparts unique properties compared to the chlorine derivative.
Uniqueness: (2R)-2-chloro-1,2-diphenylethanone is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
(2R)-2-chloro-1,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDYOLRABMJTEF-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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